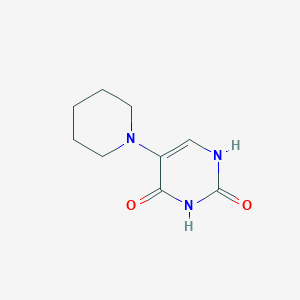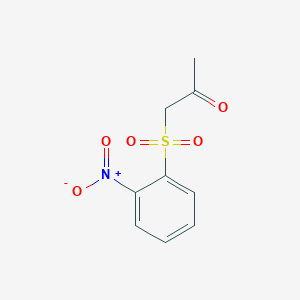![molecular formula C16H11N3 B6419903 3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1031967-61-9](/img/structure/B6419903.png)
3-phenyl-1H-pyrazolo[4,3-c]quinoline
Übersicht
Beschreibung
3-Phenyl-1H-pyrazolo[4,3-c]quinoline is a type of azaheterocyclic compound. It is a three-membered system composed of a pyrazole and quinoline fragment . This compound can be modified with a number of substituents that greatly influence its physical, photophysical, and biological properties .
Synthesis Analysis
The synthesis of 3-Phenyl-1H-pyrazolo[4,3-c]quinoline involves several methods. One of the main methods includes Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . Another method involves the use of palladium-catalyzed intramolecular C–N bond formation and concurrent hydrazine N–N bond fission .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-pyrazolo[4,3-c]quinoline is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involving 3-Phenyl-1H-pyrazolo[4,3-c]quinoline include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In addition, palladium-catalyzed intramolecular C–N bond formation and concurrent hydrazine N–N bond fission have been used in the synthesis of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenyl-1H-pyrazolo[4,3-c]quinoline are not explicitly mentioned in the retrieved sources. For detailed information, it would be best to refer to a dedicated chemical database or resource .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensors
The 1H-pyrazolo[3,4-b]quinolines, a class of compounds to which 3-phenyl-1H-pyrazolo[4,3-c]quinoline belongs, have been used as potential fluorescent sensors . Their photophysical properties make them suitable for this application.
Biological Activity
Many pyrazoloquinoline derivatives, including 3-phenyl-1H-pyrazolo[4,3-c]quinoline, have been investigated for their potential biological activities. This includes a wide range of applications in the biomedical field.
Anti-Inflammatory Effects
Specifically, pyrazolo[4,3-c]quinoline derivatives have demonstrated anti-inflammatory effects. They have shown potent inhibitory activities on the LPS-stimulated NO production and iNOS expression in RAW 264.7 cells .
Antibacterial Properties
Pyrazoloquinoline derivatives have also been studied for their antibacterial properties. This makes them potentially useful in the development of new antibacterial agents.
Antifungal Properties
In addition to their antibacterial properties, these compounds have also been investigated for their antifungal properties. This further broadens their potential applications in the field of medicine.
Anticancer Properties
Another significant area of research is the potential anticancer properties of pyrazoloquinoline derivatives. Some derivatives have shown promising results against certain types of cancer cells .
Agrochemical Applications
Quinoline-bearing moieties, which include pyrazoloquinoline derivatives, have found applications in the agrochemical industry . This highlights their versatility beyond the field of medicine.
Dye Industry
Lastly, these compounds have also found applications in the dye industry . Their unique chemical structures can contribute to the development of new dyes.
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of 3-Phenyl-1H-pyrazolo[4,3-c]quinoline could involve further exploration of its synthesis methods, as well as its physical, photophysical, and biological properties . Additionally, the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats could be a promising area of research .
Wirkmechanismus
Target of Action
Related compounds such as quinolinyl-pyrazoles have been shown to inhibit class ii c-met
Mode of Action
It’s known that related compounds can inhibit the protein expression of inos in cells . This suggests that 3-Phenyl-1H-Pyrazolo[4,3-c]Quinoline may interact with its targets to inhibit certain protein expressions, leading to changes in cellular functions.
Biochemical Pathways
Related compounds have been shown to inhibit the protein expression of inos , which plays a role in the production of nitric oxide, a key player in several biochemical pathways.
Result of Action
Related compounds have shown inhibitory effects on protein expression in cells , suggesting that 3-Phenyl-1H-Pyrazolo[4,3-c]Quinoline may have similar effects.
Eigenschaften
IUPAC Name |
3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-6-11(7-3-1)15-13-10-17-14-9-5-4-8-12(14)16(13)19-18-15/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAHTMBEKSNPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6419824.png)

![7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline](/img/structure/B6419849.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6419860.png)

![ethyl 1-[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B6419873.png)
![13-[4-(2-phenylethyl)piperazin-1-yl]-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6419875.png)
![N-(4-fluorophenyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6419882.png)
![7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6419895.png)

![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6419912.png)
![1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one](/img/structure/B6419920.png)
![2-{[3-(2-methylphenoxy)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B6419928.png)